2,2',3,3',5,6,6'-Heptachlorobiphenyl
Overview
Description
- 2,2’,3,3’,5,6,6’-Heptachlorobiphenyl is one of the 209 polychlorinated biphenyls (PCBs) .
- PCBs are synthetic organic compounds with 1-10 chlorine atoms attached to biphenyl.
- They were once manufactured as commercial mixtures but were banned in the 1970s due to their bioaccumulation and harmful health effects.
- Despite the ban, PCBs persist in the environment.
Molecular Structure Analysis
- Chemical Formula: C12H3Cl7
- Average Molecular Mass: 395.323 g/mol
- Monoisotopic Mass: 391.805 g/mol
- IUPAC Name: 1,2,4,5-tetrachloro-3-(2,3,5-trichlorophenyl)benzene
Physical and Chemical Properties :
- Melting Point: 117.5°C
- Boiling Point: 479.43°C (rough estimate)
- Density: 1.6580 (rough estimate)
- Refractive Index: 1.6330 (rough estimate)
- Solubility: Slightly soluble in acetone and chloroform, very slightly soluble in heated methanol.
Scientific Research Applications
Solubility and Supercritical Fluids
- Study on Solubility : A study by Anitescu & Tavlarides (1999) explored the solubility of 2,2',3,3',5,6,6'-Heptachlorobiphenyl in supercritical fluids like carbon dioxide, modified by n-butane and methanol. This research is significant for understanding the environmental behavior and potential remediation methods of PCBs.
Chemical and Physical Properties
- Quantum Chemical Study : The study by Yang et al. (2016) developed a quantitative structure-activity relationship (QSAR) model using quantum chemical descriptors. This model helps predict the reactivity of PCBs, including 2,2',3,3',5,6,6'-Heptachlorobiphenyl, with hydroxyl radicals, crucial for understanding their atmospheric fate.
Environmental Chemistry and Toxicity
Dechlorination by Microorganisms : Research by Van Dort & Bedard (1991) and Bedard et al. (1996) demonstrated the microbial dechlorination of PCBs. These findings are vital for bioremediation strategies targeting PCB-contaminated environments.
Extraction and Detection Methods : A study by Lin et al. (2015) focused on the extraction and detection of PCBs, including 2,2',3,3',5,6,6'-Heptachlorobiphenyl, in fish samples using metal-organic frameworks. This research aids in monitoring and managing PCB contamination in food sources.
Environmental Impact and Remediation
Catalytic Dechlorination in Soil : The study by He et al. (2008) investigated the catalytic dechlorination of 2,2',3,3',5,6,6'-Heptachlorobiphenyl in soil, an important aspect of environmental remediation.
Chemical Removal from Water : Nollet, Lutgen, and Verstraete (2002) researched the chemical removal of PCBs, including 2,2',3,3',5,6,6'-Heptachlorobiphenyl, from water under ambient conditions. This study contributes to the development of methods for PCB removal from contaminated water sources.
Safety And Hazards
- Signal Word: Warning
- Hazard Statements: H373 (may cause damage to organs), H410 (very toxic to aquatic life with long-lasting effects)
- Precautionary Statements: P273, P391, P501 (refer to safety data sheet)
Future Directions
- Research on the environmental fate, persistence, and potential health effects of PCBs continues.
- Efforts to remediate PCB-contaminated sites and reduce human exposure are ongoing.
Please note that this analysis is based on available information, and further research may yield additional insights. For specific details, consult relevant scientific literature12.
properties
IUPAC Name |
1,2,4,5-tetrachloro-3-(2,3,6-trichlorophenyl)benzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H3Cl7/c13-4-1-2-5(14)10(17)8(4)9-11(18)6(15)3-7(16)12(9)19/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XYHVYEUZLSYHDP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1Cl)C2=C(C(=CC(=C2Cl)Cl)Cl)Cl)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H3Cl7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0073538 | |
Record name | 2,2',3,3',5,6,6'-Heptachlorobiphenyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0073538 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
395.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,2',3,3',5,6,6'-Heptachlorobiphenyl | |
CAS RN |
52663-64-6 | |
Record name | 2,2',3,3',5,6,6'-Heptachlorobiphenyl | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052663646 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,2',3,3',5,6,6'-Heptachlorobiphenyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0073538 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,2',3,3',5,6,6'-HEPTACHLOROBIPHENYL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/166JMZ6X6Q | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.